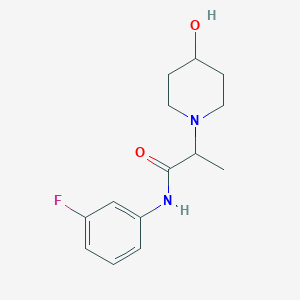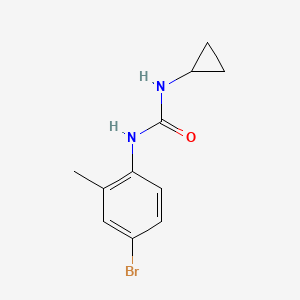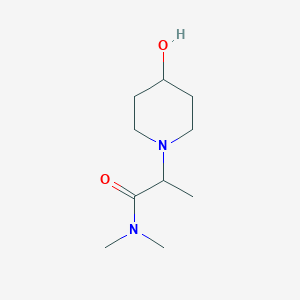
1-(3-Bromophenyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)-3-cyclopropylurea is a chemical compound that belongs to the class of urea derivatives. It has a molecular weight of 277.17 g/mol and a chemical formula of C12H13BrN2O. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)-3-cyclopropylurea is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are important signaling pathways involved in cancer cell growth and survival. It has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
1-(3-Bromophenyl)-3-cyclopropylurea has been found to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. It has also been found to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-Bromophenyl)-3-cyclopropylurea in lab experiments is its potent antitumor activity against various cancer cell lines. It has also been found to have neuroprotective and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Bromophenyl)-3-cyclopropylurea. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its mechanism of action in more detail to gain a better understanding of how it works. Additionally, future research could focus on developing more efficient and reliable synthesis methods for this compound. Overall, the potential applications of 1-(3-Bromophenyl)-3-cyclopropylurea in scientific research make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of 1-(3-Bromophenyl)-3-cyclopropylurea involves the reaction of 3-bromobenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with N,N-dimethylformamide (DMF) and triethylamine (TEA) to yield the final product. This method has been reported in the literature and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)-3-cyclopropylurea has been found to have various applications in scientific research. One of the main areas of research is in the field of cancer therapy. Studies have shown that this compound has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In addition to cancer therapy, 1-(3-Bromophenyl)-3-cyclopropylurea has also been investigated for its potential as a therapeutic agent for other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Studies have shown that this compound has neuroprotective and anti-inflammatory properties, which could be beneficial in the treatment of neurodegenerative diseases. It has also been found to have hypoglycemic effects, making it a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-2-1-3-9(6-7)13-10(14)12-8-4-5-8/h1-3,6,8H,4-5H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMKIXRBWWQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-3-cyclopropylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)




![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)
![N-methyl-2-[methyl(1,2,3,4-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B7516227.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)



![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)